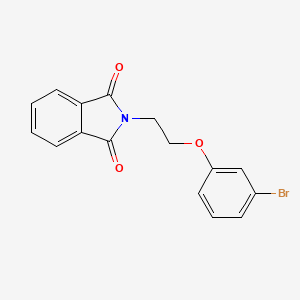

N-(2-(3-bromophenoxy)ethyl)phthalimide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12BrNO3 |

|---|---|

Molecular Weight |

346.17 g/mol |

IUPAC Name |

2-[2-(3-bromophenoxy)ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C16H12BrNO3/c17-11-4-3-5-12(10-11)21-9-8-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9H2 |

InChI Key |

FVUQUARYEAAVNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Overview of Synthetic Strategies Towards N-(2-(3-bromophenoxy)ethyl)phthalimide

The synthesis of this compound is logically approached through a multi-step sequence that involves the initial construction of a phthalimide-containing electrophile, which is then coupled with a phenoxide nucleophile.

The most viable pathway to this compound involves a two-stage process:

Synthesis of the Precursor : The initial phase focuses on preparing N-(2-bromoethyl)phthalimide. This intermediate serves as the electrophilic component in the subsequent reaction. It provides the protected aminoethyl group and a reactive bromide leaving group.

Ether Formation : The second stage involves the reaction of N-(2-bromoethyl)phthalimide with 3-bromophenol (B21344) under basic conditions to form the desired ether linkage.

This sequential approach allows for the controlled and efficient assembly of the target molecule from readily available starting materials.

Two principal bond-forming reactions are central to this synthetic strategy:

Carbon-Nitrogen (C-N) Bond Formation : This occurs during the synthesis of the N-(2-bromoethyl)phthalimide precursor, where the nitrogen atom of the phthalimide (B116566) anion forms a bond with an ethyl group.

Carbon-Oxygen (C-O) Bond Formation : This is the final and defining step in the synthesis of the target compound. It is typically achieved via a Williamson ether synthesis, where the oxygen atom of the 3-bromophenoxide anion forms an ether bond by displacing the bromide from N-(2-bromoethyl)phthalimide. This nucleophilic substitution reaction (SN2) is fundamental to connecting the two main fragments of the molecule.

Precursor Synthesis and Functionalization

The preparation of N-(2-bromoethyl)phthalimide is a well-established procedure, often cited in organic synthesis literature. It is a variation of the Gabriel synthesis, a robust method for preparing primary amines. rsc.org

A standard and effective method for synthesizing N-(2-bromoethyl)phthalimide is the reaction between potassium phthalimide and an α,ω-dibromoalkane, specifically 1,2-dibromoethane (B42909) (ethylene dibromide). researchgate.netorgsyn.org In this SN2 reaction, the phthalimide anion acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. The bromine atom on that carbon is displaced, forming the C-N bond.

The reaction is typically performed by heating a mixture of potassium phthalimide and a significant excess of 1,2-dibromoethane. researchgate.netorgsyn.org The large excess of the dibromoalkane is crucial to favor the desired mono-alkylation product over the potential formation of the diphthalimidoethane byproduct. orgsyn.org

A detailed procedure from Organic Syntheses describes heating potassium phthalimide with 1,2-dibromoethane in an oil bath at high temperatures (180–190°C) for several hours. researchgate.net After the reaction, the excess 1,2-dibromoethane is removed by distillation, and the crude product is extracted from the inorganic salt (potassium bromide). researchgate.net

| Reactant | Molar Ratio | Conditions | Product | Yield |

| Potassium Phthalimide | 1 | 180-190°C, 12 hours | N-(2-bromoethyl)phthalimide | 69-79% |

| 1,2-Dibromoethane | 3 | Oil Bath |

This table presents data based on a representative literature procedure. researchgate.net

To maximize the yield and purity of N-(2-bromoethyl)phthalimide, several reaction parameters can be optimized:

Stoichiometry : As mentioned, using a large molar excess of the α,ω-dibromoalkane (from 3 to 8 equivalents) is the most critical factor in preventing the formation of the bis-substituted byproduct. researchgate.netgoogle.com

Solvent : While the reaction can be run without a co-solvent, using the excess 1,2-dibromoethane as the reaction medium, some procedures may employ a high-boiling polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction at lower temperatures. google.com

Temperature : The reaction requires heating to proceed at a reasonable rate. Temperatures ranging from 60°C in DMF to 190°C without a co-solvent have been reported. researchgate.netgoogle.com

Purification : Effective purification is essential for removing unreacted starting materials and byproducts. The crude product is often purified by extraction followed by recrystallization from a suitable solvent, such as dilute ethanol (B145695) or carbon disulfide, sometimes with the use of decolorizing carbon to obtain a pure, crystalline solid. researchgate.netorgsyn.org

An alternative synthesis route involves the reaction of phthalic anhydride (B1165640) with monoethanolamine to form an intermediate N-(2-hydroxyethyl)phthalimide, which is then treated with a brominating agent like phosphorus tribromide to yield the final product. orgsyn.org This method can also produce high yields of 75-80%. orgsyn.org

Synthesis of 3-Bromophenol Derivatives

3-Bromophenol is a crucial starting material for the synthesis of the target molecule. Various methods for its preparation and the synthesis of its derivatives have been documented. One common approach involves the diazotization of 3-bromoaniline, followed by hydrolysis of the resulting diazonium salt. Another route can be the direct bromination of phenol, although this often leads to a mixture of isomers requiring separation.

Further derivatization of 3-bromophenol can be achieved through various reactions. For instance, O-alkylation with different alkyl halides can yield a range of 3-bromophenoxy ethers. These reactions are typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Etherification Reactions for Phenoxy Linkage Formation

The central step in the synthesis of this compound is the formation of the ether linkage between the 3-bromophenol and the N-(2-bromoethyl)phthalimide precursors. This is typically achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a widely employed and versatile method for the preparation of ethers. nih.gov In the context of synthesizing this compound, this reaction involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of N-(2-bromoethyl)phthalimide, displacing the bromide leaving group.

3-BrC₆H₄OH + BrCH₂CH₂N(CO)₂C₆H₄ + Base → 3-BrC₆H₄OCH₂CH₂N(CO)₂C₆H₄ + Base·HBr

This Sₙ2 reaction is favored by the use of a primary alkyl halide, such as N-(2-bromoethyl)phthalimide, which minimizes the competing elimination reaction. rsc.org

Investigation of Reaction Conditions and Catalyst Systems

The efficiency of the Williamson ether synthesis for this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the potential use of a catalyst.

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

| Parameter | Common Choices | Rationale |

| Base | K₂CO₃, NaH, NaOH, KOH | To deprotonate the phenol, forming the more nucleophilic phenoxide. |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |

| Temperature | Room temperature to reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

| Catalyst | Tetrabutylammonium (B224687) bromide (TBAB) | A phase-transfer catalyst can be employed to facilitate the reaction between reactants in different phases (e.g., a solid base and a solution of the reactants). orgsyn.org |

For instance, a typical laboratory-scale synthesis might involve reacting 3-bromophenol with N-(2-bromoethyl)phthalimide in the presence of potassium carbonate as the base in a solvent like dimethylformamide (DMF) at an elevated temperature. The use of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be particularly beneficial in reactions involving a solid base and an organic solvent, as it helps to transport the phenoxide ion into the organic phase where the reaction occurs. orgsyn.org

Mechanistic Investigations of Synthetic Steps

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing the process and predicting potential side products.

Proposed Reaction Mechanisms for Phthalimide Formation

The precursor, N-(2-bromoethyl)phthalimide, is itself synthesized in a two-step process. First, N-(2-hydroxyethyl)phthalimide is formed from the reaction of phthalic anhydride with monoethanolamine. This is followed by the bromination of the hydroxyl group.

The formation of N-(2-hydroxyethyl)phthalimide proceeds through the nucleophilic attack of the amino group of ethanolamine (B43304) on one of the carbonyl carbons of phthalic anhydride. rsc.org This leads to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the stable five-membered imide ring of N-(2-hydroxyethyl)phthalimide. orgsyn.orgguidechem.com

The second step, the conversion of the hydroxyl group to a bromide, is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid. orgsyn.orgguidechem.com The mechanism with PBr₃ involves the initial reaction of the alcohol with PBr₃ to form a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction.

Advanced Synthetic Techniques and Green Chemistry Considerations

Advanced synthetic techniques for preparing this compound prioritize efficiency, selectivity, and sustainability. These methods range from transition-metal-catalyzed reactions that facilitate challenging bond formations to metal-free and green chemistry approaches designed to minimize environmental impact.

Transition metal catalysis provides powerful tools for the construction of the aryl ether bond in this compound. Palladium and copper-based systems are particularly prominent in facilitating such C-O cross-coupling reactions, offering alternatives to classical methods that may require harsh conditions. These reactions can be adapted to couple precursors like N-(2-bromoethyl)phthalimide with 3-bromophenol.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to include the formation of C-O bonds, providing a versatile method for synthesizing aryl ethers. orgsyn.org This palladium-catalyzed reaction can be hypothetically applied to couple N-(2-hydroxyethyl)phthalimide with 1,3-dibromobenzene (B47543) or, more commonly, N-(2-bromoethyl)phthalimide with 3-bromophenol. The latter is generally more feasible. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the alkoxide (from the deprotonated N-(2-hydroxyethyl)phthalimide) and subsequent reductive elimination to form the desired ether product. The choice of phosphine (B1218219) ligand is critical for reaction efficiency.

Table 1: Representative Conditions for Palladium-Catalyzed Etherification

| Parameter | Condition |

| Reactants | N-(2-hydroxyethyl)phthalimide, 1,3-dibromobenzene |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) |

| Solvent | Anhydrous, polar aprotic solvents (e.g., Toluene, Dioxane) |

| Temperature | 80-120 °C |

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for forming aryl ethers from an aryl halide and an alcohol or phenol. This method can be adapted to synthesize this compound by reacting the sodium or potassium salt of 3-bromophenol with N-(2-bromoethyl)phthalimide. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. However, modern protocols utilize catalytic amounts of soluble copper salts (e.g., CuI, Cu(OAc)₂) combined with ligands such as phenanthroline or diamines, which allow the reaction to proceed under milder conditions.

Table 2: Typical Conditions for Copper-Catalyzed Ullmann Condensation

| Parameter | Condition |

| Reactants | N-(2-bromoethyl)phthalimide, 3-bromophenol |

| Catalyst | CuI, Cu₂O, or CuO nanoparticles |

| Ligand | 1,10-Phenanthroline, L-proline, N,N-dimethylglycine |

| Base | K₂CO₃, Cs₂CO₃, KOH |

| Solvent | High-boiling polar solvents (e.g., DMF, DMSO, Pyridine) |

| Temperature | 100-190 °C |

Metal-free approaches offer significant advantages by avoiding the cost, toxicity, and potential for product contamination associated with transition metals. The most prominent metal-free route to this compound is the Williamson ether synthesis.

Williamson Ether Synthesis: This classic nucleophilic substitution (Sɴ2) reaction involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing the target compound, 3-bromophenol is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic 3-bromophenoxide. This phenoxide then attacks the electrophilic carbon of N-(2-bromoethyl)phthalimide, displacing the bromide and forming the ether linkage. The precursor, N-(2-bromoethyl)phthalimide, is readily synthesized from phthalimide and 1,2-dibromoethane. The efficiency of this Sɴ2 reaction is dependent on the solvent, temperature, and the nature of the base used.

Table 3: General Conditions for Williamson Ether Synthesis

| Parameter | Condition |

| Reactants | N-(2-bromoethyl)phthalimide, 3-bromophenol |

| Base | NaH, K₂CO₃, NaOH |

| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile, Acetone) |

| Temperature | Room temperature to reflux (50-100 °C) |

Green chemistry principles aim to design chemical processes that are environmentally benign. For the synthesis of this compound, these principles can be applied to the Williamson ether synthesis to enhance its sustainability.

Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs) can significantly improve the efficiency of the Williamson ether synthesis, particularly when dealing with reactants of differing solubilities. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium bromide (TBAB), can transport the phenoxide anion from an aqueous or solid phase into the organic phase containing the N-(2-bromoethyl)phthalimide, thereby accelerating the reaction. chemicalbook.com This technique often allows for the use of less harsh bases (like aqueous NaOH) and lower reaction temperatures, and can even enable the reaction to proceed under solvent-free conditions, which greatly enhances the green credentials of the synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times for the Williamson ether synthesis, often from hours to minutes. researchgate.net Microwave heating is rapid and efficient, leading to a significant reduction in energy consumption and often minimizing the formation of side products. This technique can be combined with solvent-free conditions or the use of green solvents like ethanol or water to further improve the environmental profile of the synthesis.

Table 4: Green Chemistry Approaches for Synthesis

| Methodology | Key Features |

| Phase-Transfer Catalysis | Utilizes catalysts like TBAB; enables use of milder bases and can be performed under solvent-free conditions. chemicalbook.com |

| Microwave Irradiation | Drastically reduces reaction times; improves energy efficiency. researchgate.net |

| Solvent-Free Reaction | Reactants are heated directly, often with a PTC, eliminating solvent waste and simplifying purification. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(2-(3-bromophenoxy)ethyl)phthalimide would provide critical information about the number and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the phthalimide (B116566) group, the ethyl linker, and the 3-bromophenoxy moiety.

The aromatic protons of the phthalimide group would likely appear as a complex multiplet, or two distinct multiplets, in the downfield region (typically δ 7.7-8.0 ppm). This pattern arises from the symmetrical A'A'B'B' spin system of the ortho-disubstituted benzene (B151609) ring.

The protons of the ethyl linker (-CH₂-CH₂-) are expected to appear as two triplets. Due to the influence of the adjacent nitrogen and oxygen atoms, these signals would be shifted downfield. The triplet for the methylene (B1212753) group attached to the phthalimide nitrogen (N-CH₂) would likely resonate at approximately δ 4.0-4.2 ppm, while the triplet for the methylene group attached to the phenoxy oxygen (O-CH₂) would be expected around δ 4.2-4.4 ppm.

The protons on the 3-bromophenyl ring would produce a characteristic pattern in the aromatic region (δ 6.8-7.4 ppm). This would include a triplet for the proton between the two bromine-substituted carbons, and multiplets for the other three aromatic protons, reflecting their respective meta, ortho, and para couplings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on analogous structures, as experimental data is not available.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Phthalimide Ar-H | 7.7 - 8.0 | Multiplet |

| 3-Bromophenoxy Ar-H | 6.8 - 7.4 | Multiplets |

| O-CH₂ | 4.2 - 4.4 | Triplet |

| N-CH₂ | 4.0 - 4.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The most downfield signals would correspond to the carbonyl carbons of the phthalimide group, expected around δ 167-168 ppm. The aromatic carbons of the phthalimide ring would appear in the δ 123-134 ppm range, with the quaternary carbons to which the carbonyls are attached appearing near δ 132 ppm.

The carbons of the 3-bromophenoxy group would also resonate in the aromatic region. The carbon atom directly bonded to the bromine (C-Br) would have its chemical shift influenced by the heavy atom effect, typically appearing around δ 122 ppm. The carbon attached to the ether oxygen (C-O) would be further downfield, around δ 158 ppm. The remaining aromatic carbons would fall between δ 115-131 ppm.

The aliphatic carbons of the ethyl linker would be found in the upfield region of the spectrum. The carbon adjacent to the nitrogen (N-CH₂) is predicted to be around δ 38-40 ppm, while the carbon adjacent to the phenoxy oxygen (O-CH₂) would be expected at approximately δ 65-67 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on analogous structures, as experimental data is not available.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phthalimide C=O | 167 - 168 |

| Phenoxy C-O | ~158 |

| Phthalimide Ar-C | 123 - 134 |

| Phenoxy Ar-C | 115 - 131 |

| Phenoxy C-Br | ~122 |

| O-CH₂ | 65 - 67 |

| N-CH₂ | 38 - 40 |

Two-Dimensional NMR Techniques (e.g., HMQC, COSY, HSQC, NOESY)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. It would clearly show the correlation between the two methylene groups of the ethyl linker, confirming their adjacent positions. It would also help in assigning the coupled protons within the 3-bromophenyl ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for definitively assigning each proton signal to its corresponding carbon signal in the ethyl linker and the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons over two to three bonds. This technique would be vital for piecing the molecular fragments together. Key correlations would be expected from the N-CH₂ protons to the phthalimide carbonyl carbons and from the O-CH₂ protons to the phenoxy C-O carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would identify protons that are close in space, even if they are not directly connected through bonds. This could reveal spatial relationships between the ethyl chain protons and the aromatic protons of both the phthalimide and bromophenoxy rings, providing insights into the molecule's preferred conformation in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be dominated by the strong absorption bands of the phthalimide group. The key features would be:

C=O Stretching: Two distinct and strong absorption bands characteristic of the cyclic imide carbonyl groups, expected around 1775 cm⁻¹ (asymmetric stretch) and 1715 cm⁻¹ (symmetric stretch).

C-N Stretching: A prominent band for the imide C-N stretch would likely appear in the 1380-1410 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The spectrum would show multiple bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and for the C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The aryl-alkyl ether linkage would produce strong, characteristic C-O-C stretching bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Br Stretching: A weak to medium intensity band for the C-Br stretch would be expected in the far-infrared region, typically between 500-600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound (Note: This table is predictive and based on analogous structures, as experimental data is not available.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Asymmetric Stretch (Imide) | ~1775 | Strong |

| C=O Symmetric Stretch (Imide) | ~1715 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch (Imide) | 1380 - 1410 | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1075 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Weak |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, a Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene rings of both the phthalimide and bromophenoxy groups would be expected to give strong, sharp signals in the Raman spectrum, which can be highly characteristic.

C=C and C-C Stretching: The aromatic C=C stretching vibrations would also be prominent.

C-Br Stretch: The C-Br bond, being relatively non-polar, might produce a more easily identifiable signal in the Raman spectrum compared to the FTIR spectrum.

Together, FTIR and Raman spectroscopy would provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and complementing the structural data obtained from NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic molecules. For a compound like this compound, various MS techniques would be employed to confirm its identity and understand its fragmentation behavior under ionization.

A study on N-substituted phthalimide derivatives using electrospray ionization mass spectrometry (ESI-MS) revealed common fragmentation patterns, including the loss of carbon monoxide (CO) and other characteristic cleavages. xml-journal.net The specific fragmentation of isomeric N-quinolinylphthalimides has been shown to be influenced by the substitution pattern, allowing for their differentiation by mass spectrometry. nih.gov

For this compound, the primary cleavage is expected to occur at the bond connecting the ethyl group to the phthalimide nitrogen, leading to a fragment corresponding to the phthalimide anion or a related stable ion. Further fragmentation of the phenoxyethyl portion would also be anticipated.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a molecule. researchgate.net By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous assignment of a molecular formula. For this compound (molecular formula C₁₆H₁₂BrNO₃), HRMS would be used to confirm this composition by distinguishing it from other potential structures with a similar nominal mass. Studies on related N-substituted phthalimides have utilized HRMS to confirm the elemental compositions of fragment ions, which is crucial for proposing and validating fragmentation pathways. xml-journal.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC/MS could potentially be used for its analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide a mass spectrum, which is often compared to spectral libraries for identification. The electron ionization (EI) mass spectra of phthalimides typically show characteristic fragmentation patterns that can be used for structural elucidation. nih.govnist.gov

For compounds that are not suitable for GC/MS due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC/MS) is the method of choice. N-substituted phthalimides are often analyzed by LC/MS, where the liquid chromatograph separates the compound of interest before it is introduced into the mass spectrometer. researchgate.net This technique is particularly useful for complex mixtures and for providing molecular weight information through soft ionization techniques like electrospray ionization (ESI).

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

To perform single crystal X-ray diffraction, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it. Numerous studies on N-substituted phthalimide derivatives have utilized this technique to confirm their molecular structures. acs.orghhu.deresearchgate.netplos.orgscienceopen.comnih.gov For this compound, this analysis would confirm the connectivity of the atoms and provide detailed geometric parameters.

A study on N-(2-phenethyl)phthalimide revealed a structure with two planar units, the phthalimide system and the phenyl ring, linked by an ethylene (B1197577) bridge. researchgate.net A similar arrangement would be expected for this compound.

Table 1: Representative Crystallographic Data for an Analogous Phthalimide Derivative (N-(2-phenethyl)phthalimide)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₃NO₂ |

| Formula Weight | 251.27 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 28.3243 (9) |

| b (Å) | 11.4545 (3) |

| c (Å) | 7.6680 (2) |

| V (ų) | 2487.81 (12) |

| Z | 8 |

Data sourced from a study on N-(2-phenethyl)phthalimide and is presented for illustrative purposes. researchgate.net

The crystal packing of molecules is governed by intermolecular forces, and X-ray crystallography is the primary method for studying these interactions. Phthalimide derivatives are known to engage in various supramolecular interactions, including π-π stacking, dipole-dipole interactions, and hydrogen bonding where applicable. nih.govdoaj.orgresearchgate.netingentaconnect.com

In the crystal structure of N-(2-phenethyl)phthalimide, molecules form centrosymmetric pairs held together by π-π interactions between the phthalimide systems, with an interplanar distance of 3.263 (6) Å. researchgate.net For this compound, similar π-π stacking interactions between the phthalimide rings and the bromophenoxy rings would be expected to play a significant role in the crystal packing. The presence of the bromine atom and the ether oxygen could also lead to other specific intermolecular contacts.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Following a comprehensive search of scientific literature and spectral databases, no specific experimental or theoretical Ultraviolet-Visible (UV-Vis) absorption spectroscopy data for the compound “this compound” could be located.

The electronic transitions of a molecule, observable through UV-Vis spectroscopy, are unique to its specific chemical structure. While the general spectral characteristics of the constituent chromophores—namely the phthalimide group and the 3-bromophenoxy group—are known, the precise absorption maxima (λmax) and molar absorptivity (ε) for the complete molecule are determined by the electronic interactions between these parts. Without experimental data from a synthesized and characterized sample of this compound, a detailed analysis of its electronic transitions and a corresponding data table cannot be provided.

Scientific integrity dictates that only verified data be presented. Therefore, in the absence of any published research containing the UV-Vis spectrum of this specific compound, this section cannot be completed as requested.

Chemical Reactivity and Transformations

Reactions Involving the Phthalimide (B116566) Moiety

The phthalimide group is a robust and versatile functional group, primarily known for its role in the Gabriel synthesis of primary amines. Its reactivity is centered around the imide bonds and the two carbonyl groups.

The most characteristic reaction of the N-substituted phthalimide moiety is the cleavage of one or both of its C-N bonds, leading to the opening of the isoindole-1,3-dione ring system. This is a cornerstone of the Gabriel synthesis, where the phthalimide group serves as a protecting group for a primary amine.

Hydrazinolysis: The Ing-Manske procedure, which employs hydrazine (B178648) hydrate (B1144303), is the most common method for cleaving the phthalimide group. The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons, followed by an intramolecular cyclization to form the stable phthalhydrazide (B32825) and liberate the free primary amine. In the case of N-(2-(3-bromophenoxy)ethyl)phthalimide, this reaction would yield 2-(3-bromophenoxy)ethan-1-amine. The reaction is typically carried out in a protic solvent like ethanol (B145695) at reflux temperature.

Alkaline Hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), also results in the opening of the phthalimide ring. This hydrolysis initially produces the sodium salt of the corresponding phthalamic acid, N-(2-(3-bromophenoxy)ethyl)phthalamic acid. More vigorous conditions, involving prolonged heating, can lead to the complete removal of the phthaloyl group, yielding phthalic acid and the primary amine. However, this method can sometimes be harsh and may affect other functional groups in the molecule.

Nucleophile-Assisted Ring Opening: Other nucleophiles can also initiate the ring-opening of N-substituted phthalimides. For instance, reaction with primary amines like methylamine (B109427) can cleave the imide ring at room temperature. researchgate.net The initial aminolysis is followed by an intramolecularly catalyzed cleavage of the second amide bond, releasing the desired primary amine and N,N'-dimethylphthalamide. researchgate.net

Table 1: Common Ring-Opening Reactions of N-Alkylphthalimides

| Reagent | Product(s) | Conditions | Reference(s) |

| Hydrazine hydrate (N₂H₄·H₂O) | Primary amine + Phthalhydrazide | Ethanol, Reflux | organic-chemistry.org |

| Sodium Hydroxide (NaOH) | Phthalamic acid salt (initial), then Primary amine + Phthalic acid salt | Aqueous solution, Heat | nih.govresearchgate.net |

| Methylamine (CH₃NH₂) | Primary amine + N,N'-Dimethylphthalamide | Aqueous solution, Room Temperature | researchgate.net |

The nitrogen atom in this compound is already part of a stable imide structure and lacks a proton. Consequently, it is not susceptible to further N-alkylation or N-acylation reactions under standard conditions. The lone pair of electrons on the nitrogen atom is delocalized across the two adjacent carbonyl groups, significantly reducing its nucleophilicity. Therefore, the N-(2-(3-bromophenoxy)ethyl) group is chemically stable and does not typically react at the nitrogen center.

While the phthalimide ring is generally stable, the carbonyl groups can undergo certain transformations, particularly reduction or addition of strong nucleophiles.

Selective Reduction: It is possible to selectively reduce one of the two carbonyl groups. Catalytic hydrogenation using specific catalysts, such as cobalt-based systems, can convert one of the carbonyls into a hydroxyl group, yielding a 3-hydroxyisoindolin-1-one derivative (a hydroxylactam). organic-chemistry.org This transformation occurs under mild conditions and avoids the reduction of the aromatic ring. organic-chemistry.org Electrochemical methods can also be employed for the controlled reduction of cyclic imides to hydroxylactams. wikipedia.org

Reaction with Grignard Reagents: Grignard reagents (R-MgX) can add to one of the carbonyl groups of the phthalimide moiety. This nucleophilic addition results in the formation of a 3-alkyl-3-hydroxyisoindolin-1-one after acidic workup. wikipedia.org This reaction provides a pathway to introduce a new carbon-carbon bond at one of the carbonyl positions, expanding the molecular complexity. wikipedia.org

Table 2: Reactions at the Carbonyl Groups of N-Substituted Phthalimides

| Reagent(s) | Product Type | Key Transformation | Reference(s) |

| 1. Grignard Reagent (RMgX) 2. H₃O⁺ | 3-Alkyl-3-hydroxyisoindolin-1-one | Nucleophilic addition to C=O | wikipedia.org |

| H₂ / [Co(BF₄)₂·6H₂O/triphos] | 3-Alkoxy-2,3-dihydro-1H-isoindolin-1-one (in alcohol solvent) | Selective reduction of one C=O group | organic-chemistry.org |

| Electrochemical Reduction | Hydroxylactam | Selective reduction of one C=O group | wikipedia.org |

Reactions Involving the Bromophenoxy Moiety

The 3-bromophenoxy group contains an aryl bromide, which is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

The bromine atom on the phenyl ring is well-positioned for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Reacting this compound with an aryl or vinyl boronic acid would replace the bromine atom with the corresponding aryl or vinyl group, forming a biaryl or stilbene-like ether linkage, respectively. organic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (like triethylamine). organic-chemistry.orgwikipedia.org This would result in the formation of a new carbon-carbon bond between the C-3 position of the phenoxy ring and the alkene, yielding a substituted phenoxy-alkene derivative. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Applying this reaction to this compound would lead to the synthesis of an arylethynyl phenoxy ether, effectively replacing the bromine atom with an alkyne moiety. organic-chemistry.org Copper-free variations of the Sonogashira coupling have also been developed to avoid the homocoupling of alkynes. wikipedia.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Reference(s) |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) | C(sp²)-C(sp² or sp³) | wikipedia.orglibretexts.org |

| Heck | Alkene (R-CH=CH₂) | Pd(II) salt (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) + Base (e.g., Et₃N) | C(sp²)-C(sp²) | organic-chemistry.orgwikipedia.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt (e.g., CuI) + Base (e.g., Et₃N) | C(sp²)-C(sp) | organic-chemistry.orglibretexts.org |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group (in this case, bromine). chemistrysteps.comfishersci.co.uk These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chemistrysteps.com

The this compound molecule lacks such activating groups on the brominated phenyl ring. The ether oxygen is an electron-donating group by resonance, which deactivates the ring towards nucleophilic attack. Therefore, the bromine atom on the phenoxy moiety is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. This reaction is not considered a viable transformation for this specific compound.

Derivatization Strategies and Synthesis of Analogues for Academic Investigation

The phthalimide ring is a versatile handle for further derivatization, primarily through ring-opening reactions. cmu.eduresearchgate.net This unmasks the protected amine and provides a carboxylic acid group, both of which can be further functionalized.

Ring-Opening with Hydrazine: Treatment of N-substituted phthalimides with hydrazine is a classic method to deprotect the amine. vedantu.comdoubtnut.com In the case of this compound, this would yield 2-(3-bromophenoxy)ethan-1-amine and phthalhydrazide. The resulting primary amine is a valuable intermediate for the synthesis of a wide range of analogues.

Ring-Opening with Other Nucleophiles: Other nucleophiles can also be used to open the phthalimide ring. For example, reaction with primary amines or amino acids can lead to the formation of amide derivatives. cmu.edu The reaction with 2-aminoethanol or 2-aminoethanethiol results in the formation of new phosphonates in related systems. cmu.edu

Table 2: Phthalimide Ring-Opening Reactions

| Reagent | Product from this compound | Reference |

|---|---|---|

| Hydrazine (NH2NH2) | 2-(3-bromophenoxy)ethan-1-amine and Phthalhydrazide | vedantu.com, doubtnut.com |

| Primary Amine (R-NH2) | N1-(2-(3-bromophenoxy)ethyl)-N2-R-phthalamide | cmu.edu |

| Amino Acid | Phthalamic acid derivative | cmu.edu |

The bromine atom on the phenoxy ring is an excellent site for modification, particularly through palladium-catalyzed cross-coupling reactions. wikipedia.org This allows for the introduction of a wide variety of substituents, leading to a diverse library of analogues.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. nih.govmdpi.com This would allow for the introduction of alkyl, alkenyl, or aryl groups at the 3-position of the phenoxy ring.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. This would enable the synthesis of analogues with various amino substituents at the 3-position.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a new carbon-carbon bond, introducing an alkynyl group.

Heck Reaction: This reaction couples the aryl bromide with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group. youtube.com

Table 3: Cross-Coupling Reactions for Modification of the Bromophenoxy Ring

| Reaction Name | Coupling Partner | Bond Formed | Resulting Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C | Alkyl, Alkenyl, Aryl |

| Buchwald-Hartwig | Amine | C-N | Amino group |

| Sonogashira | Terminal alkyne | C-C | Alkynyl group |

| Heck | Alkene | C-C | Vinyl group |

These derivatization strategies allow for systematic modification of the this compound structure, which is crucial for academic investigations such as structure-activity relationship (SAR) studies.

Variations in the Alkyl Linker Length

The reactivity of N-(phenoxyalkyl)phthalimide derivatives is significantly influenced by the length of the alkyl chain separating the phenoxy and phthalimide moieties. This linker primarily affects the molecule's conformational flexibility, steric hindrance around the reactive centers, and the potential for intramolecular interactions. While studies specifically detailing a homologous series of N-(3-bromophenoxyalkyl)phthalimides are not prevalent, principles can be drawn from related N-(bromoalkyl)phthalimides.

In nucleophilic substitution reactions, where the phthalimide group is cleaved or the bromine on the phenoxy ring is substituted, the length of the ethyl linker in this compound influences the accessibility of the reaction site. For instance, in analogous compounds like N-(bromoalkyl)phthalimides, an elongated alkyl chain can introduce greater steric hindrance, which tends to slow the rate of nucleophilic attack compared to shorter-chain analogs. Shorter chains, conversely, may offer better solubility in certain solvents but can also impact membrane permeability in biological contexts.

The length of the alkyl linker is a critical parameter in the design of molecules for specific applications, as it directly modulates reactivity and physical properties.

Table 1: Predicted Influence of Alkyl Linker Length on Reactivity

| Alkyl Linker Length | Expected Impact on SN2 Reactivity | Rationale |

|---|---|---|

| Ethyl (-CH₂CH₂-) | Baseline reactivity | Standard model for comparison. |

| Propyl (-CH₂CH₂CH₂-) | Potentially slower reaction rate | Increased steric hindrance from the longer, more flexible chain. |

Mechanistic Studies of Key Reactions

The key reactions involving this compound typically center on nucleophilic substitution, either at the alkyl chain (following cleavage of the ether bond, though less common) or, more significantly, reactions involving the phthalimide group itself or the bromo-substituted aromatic ring. The Gabriel synthesis of primary amines is a classic reaction pathway involving the phthalimide moiety, which serves as a protected form of a primary amine. In this context, the N-(2-(3-bromophenoxy)ethyl) portion of the molecule would be introduced via alkylation of potassium phthalimide with a suitable 2-(3-bromophenoxy)ethyl halide.

The bromine atom on the ethyl chain of precursors like N-(2-bromoethyl)phthalimide is a good leaving group, facilitating nucleophilic substitution reactions (SN2 mechanisms) with a wide array of nucleophiles. This versatility is fundamental to its role as a building block in organic synthesis.

Kinetic and Thermodynamic Considerations

Kinetic and thermodynamic studies provide quantitative insight into the reaction rates, equilibria, and energy profiles of chemical transformations. For reactions involving phthalimides, these studies can elucidate the feasibility and mechanism of a given process.

For example, kinetic studies on the hydrolysis of the related compound N-(2-bromoethyl)phthalimide under basic conditions reveal that the C-Br bond is susceptible to hydrolysis, yielding N-(2-hydroxyethyl)phthalimide. In strongly basic solutions (e.g., >0.18 M NaOH), this conversion can be rapid.

In other systems, such as the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides, kinetic and thermodynamic control can be observed. mdpi.com At lower temperatures, the reaction is under kinetic control, favoring the faster-forming product, while at higher temperatures, thermodynamic control predominates, leading to the most stable product. mdpi.com While not directly studying this compound, these principles are broadly applicable to its potential reactions. Computational studies using methods like the B3LYP functional can also be employed to calculate activation barriers and reaction enthalpies, providing a theoretical understanding of reaction pathways. ekb.eg

This table illustrates the type of data obtained from kinetic studies, using a palladium-catalyzed reaction as an example.

Role of Catalysts and Reagents

Catalysts and specific reagents are crucial for controlling the rate, yield, and selectivity of reactions involving this compound and its precursors.

Bases and Nucleophiles: In the synthesis of N-substituted phthalimides, bases such as potassium carbonate (K₂CO₃) or potassium hydroxide are essential. orgsyn.org For instance, the Gabriel synthesis begins with the deprotonation of phthalimide by a base to form the potassium phthalimide salt, a potent nucleophile. orgsyn.org The choice of base and solvent (e.g., DMF, ethanol) can significantly impact reaction efficiency. orgsyn.orgresearchgate.net

Catalysts for Nucleophilic Substitution: In reactions involving the displacement of a halide, catalysts like potassium iodide (KI) are often used. KI can participate in a Finkelstein reaction, converting a less reactive alkyl bromide or chloride into a more reactive alkyl iodide in situ, thereby accelerating the rate of nucleophilic substitution.

Metal Catalysis: Palladium catalysts are widely employed in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. rsc.org For example, palladium acetate (B1210297) (Pd(OAc)₂) can be used in multi-component reactions to synthesize N-substituted phthalimides from precursors like bromobenzonitriles. rsc.org Copper-based catalysts have also been used for the synthesis of phthalimides from other starting materials. rsc.org

Intramolecular Catalysis: In certain reactions, the substrate's structure can lead to intramolecular catalysis. For example, during the aminolysis of N-(bromoalkyl)phthalimides with primary amines, the amine's proton can assist in the departure of the bromide leaving group through a process known as intramolecular general acid-base (GA-GB) catalysis.

Based on a comprehensive search of available scientific literature, specific computational and theoretical chemistry studies focusing solely on the compound This compound could not be located. The requested detailed analysis for each subsection of the outline—including Density Functional Theory (DFT) calculations, Ab Initio methods, Conformational Analysis, Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, and Predictive Modeling—is contingent on published research for this exact molecule.

While computational studies have been performed on related phthalimide derivatives, such as N-(2-bromoethyl)phthalimide and N-bromophthalimide, extrapolating this data to this compound would be scientifically inaccurate. researchgate.netresearchgate.netresearchgate.netnih.gov The presence of the 3-bromophenoxy group introduces significant structural and electronic differences that would fundamentally alter the results of any theoretical calculations.

Therefore, to adhere to the principles of scientific accuracy and the specific constraints of the request, the detailed article focusing on this compound cannot be generated at this time due to the absence of specific research data in the public domain.

Computational and Theoretical Chemistry Studies

Predictive Modeling of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

For phthalimide (B116566) derivatives, computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies of these frontier orbitals. researchgate.netresearchgate.net In studies on the related compound N-(2-bromoethyl)phthalimide (NBEP), DFT calculations (specifically using the B3LYP/6-311++G(d,p) basis set) have been employed to determine its electronic properties. researchgate.netniscpr.res.in The analysis of the HOMO and LUMO energy levels helps in understanding the charge transfer characteristics within the molecule. researchgate.net The distribution of the HOMO and LUMO density surfaces reveals the electron donor and acceptor regions, respectively. researchgate.net For NBEP, the HOMO is typically localized over the phthalimide ring, indicating this is the primary site for nucleophilic attack, while the LUMO is distributed across the molecule, including the bromoethyl group, highlighting potential electrophilic sites.

Table 1: Theoretical Frontier Molecular Orbital Energies for a Related Phthalimide Analogue

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 6.0 |

Note: The values presented are representative for phthalimide derivatives based on DFT calculations and are used here for illustrative purposes in the absence of specific data for N-(2-(3-bromophenoxy)ethyl)phthalimide.

A lower HOMO-LUMO energy gap is associated with higher chemical reactivity and lower kinetic stability. taylorandfrancis.com This analysis is crucial for predicting how a molecule like this compound might interact with other chemical species.

Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Based on the HOMO and LUMO energies derived from DFT calculations, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity and stability. Key descriptors include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of global hardness (S = 1/η), it quantifies the ease of charge transfer.

Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η).

These conceptual DFT-based descriptors are instrumental in understanding molecular structure and reactivity. researchgate.net For phthalimide derivatives, these calculations help in characterizing their electrophilic or nucleophilic nature. researchgate.net A high electrophilicity index for a compound like this compound would suggest its susceptibility to attack by nucleophiles.

Table 2: Calculated Chemical Reactivity Descriptors for a Representative Phthalimide Analogue

| Descriptor | Formula | Representative Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 3.0 |

| Global Softness (S) | 1 / η | 0.33 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.375 |

Note: These values are calculated using the representative HOMO/LUMO energies from Table 1 for illustrative purposes.

Molecular Docking Simulations for Theoretical Interaction Studies (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. lookchem.commdpi.com This method is widely used in theoretical chemical biology to understand potential ligand-protein interactions at a molecular level, even for compounds that have not been clinically tested. mdpi.comnih.gov

Ligand-Protein Interaction Predictions (Theoretical Chemical Biology Focus)

For phthalimide analogues, molecular docking studies have been performed to investigate their binding modes with various protein targets. lookchem.comnih.gov For instance, different N-substituted phthalimides have been docked into the ligand-binding domain of proteins like peroxisome proliferator-activated receptor-gamma (PPAR-γ) to explore their potential as agonists. lookchem.com These simulations can predict the binding affinity (often expressed as a binding energy in kJ/mol or kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com

In the context of this compound, docking simulations would involve preparing the 3D structure of the molecule and placing it into the active site of a model protein. The simulation algorithm then explores various conformations and orientations of the ligand, scoring them based on a force field to identify the most favorable binding pose. Such studies could reveal, for example, that the phthalimide moiety acts as a hydrogen bond acceptor, while the bromophenoxy group engages in hydrophobic or halogen bonding interactions within the protein's binding pocket.

Exploration of Binding Modes and Affinities in Model Systems

Docking simulations provide detailed insights into the specific binding modes of ligands. For phthalimide derivatives, studies have shown that the planar phthalimide ring often engages in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the protein's active site. mdpi.com The carbonyl groups of the phthalimide are potent hydrogen bond acceptors, frequently interacting with donor residues like serine, histidine, or arginine. lookchem.com

The binding affinity is a quantitative measure of the strength of the interaction. Lower binding energy values indicate a more stable ligand-protein complex. By comparing the calculated binding affinities of a series of related compounds, researchers can develop structure-activity relationships (SAR) to guide the design of molecules with improved binding properties. lookchem.com For this compound, theoretical docking into a model receptor could predict its binding affinity and compare it to other known ligands, providing a preliminary assessment of its potential for specific molecular recognition.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. This technique allows for the study of the conformational flexibility of molecules like this compound and the explicit effects of the solvent environment.

MD simulations can reveal how the molecule behaves in solution, exploring its different accessible conformations and the energetic barriers between them. The flexibility of the ethyl linker and the rotation around the phenoxy bond in this compound would be key aspects to investigate. Furthermore, when studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. It can reveal how the protein structure adapts to the presence of the ligand and how water molecules mediate their interaction. These simulations provide a more realistic and comprehensive understanding of the molecular recognition process.

Quantitative Structure-Property Relationship (QSPR) Studies (Purely Chemical/Theoretical)

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of a set of compounds with a specific property of interest using statistical models. In a purely chemical or theoretical context, QSPR can be used to predict properties like boiling point, solubility, or electronic properties based on molecular descriptors.

These descriptors are numerical values that encode different aspects of a molecule's structure, such as topological, geometric, or electronic features. For a series of phthalimide derivatives, a QSPR model could be developed to predict a property like the HOMO-LUMO gap. By training a statistical model (e.g., multiple linear regression) on a set of phthalimides with known properties, a predictive equation can be generated. This model could then be used to estimate the property for new, untested molecules like this compound, providing a rapid and cost-effective way to screen compounds for desired theoretical characteristics.

Mechanistic Investigations of Molecular Interactions and Processes Non Clinical Focus

Theoretical Frameworks for Understanding Molecular Recognition

The elucidation of molecular recognition processes involving N-(2-(3-bromophenoxy)ethyl)phthalimide and related compounds heavily relies on computational chemistry. Theoretical frameworks such as Density Functional Theory (DFT) and molecular docking are instrumental in predicting and analyzing the interactions of these molecules with biological targets or other chemical species. mdpi.comresearchgate.net

Computational studies on phthalimide (B116566) derivatives often employ methods like the M06 meta-GGA hybrid functional with a polarized 6-311G(d,p) basis set to evaluate their therapeutic potential. mdpi.com Molecular docking simulations are frequently used to predict the binding modes of phthalimide-based compounds to protein active sites. nih.govacs.org For instance, in studies involving other phthalimide derivatives, docking has been used to understand interactions with targets like the TGF-β protein and the cytochrome bc1 complex. mdpi.comnih.gov These computational approaches allow for the calculation of binding energies and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition. mdpi.com

Studies on Intermolecular Forces and Non-Covalent Interactions Involving the Chemical Compound

The supramolecular chemistry of this compound is dictated by a range of non-covalent interactions. nih.govnih.gov These forces are crucial in determining the compound's crystal packing, solubility, and its interactions with other molecules.

Key Non-Covalent Interactions:

π-π Stacking: The phthalimide moiety, with its extended aromatic system, has a strong propensity for π-π stacking interactions. nih.govresearchgate.net In the crystal structures of related phthalimide derivatives, these interactions are a dominant feature, often leading to the formation of extended supramolecular arrays. nih.gov The interplanar distances in such stacked systems are typically around 3.45 Å. nih.gov

Halogen Bonding: The bromine atom on the phenoxy ring can act as a halogen bond donor. acs.orgwikipedia.org A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org The strength of this interaction depends on the electronic environment of the bromine atom. nih.gov In complexes of bromobenzenes with Lewis bases like acetone, interaction energies have been calculated to be in the range of -1.80 to -7.11 kcal/mol. nih.gov The geometry of halogen bonds is typically linear, with the R-X···Y angle approaching 180°. acs.org

Hydrogen Bonding: While this compound itself lacks classical hydrogen bond donors, the carbonyl groups of the phthalimide moiety can act as hydrogen bond acceptors. nih.gov In the presence of suitable donors, N-H···O or C-H···O hydrogen bonds can form, influencing the molecular assembly. nih.govplos.org

| Interaction Type | Key Moieties Involved | Typical Interaction Parameters (from related compounds) |

| π-π Stacking | Phthalimide rings | Interplanar distance: ~3.45 Å nih.gov |

| Halogen Bonding | Bromine atom and a Lewis base (e.g., carbonyl oxygen) | Interaction energy: -1.80 to -7.11 kcal/mol; R-Br···Y angle: ~180° acs.orgnih.gov |

| Hydrogen Bonding | Phthalimide carbonyls (acceptor) and a donor molecule | N···O distance: ~2.64 Å; H···O distance: ~1.77 Å nih.gov |

Exploration of the Chemical Compound's Role as a Probe for Specific Chemical or Theoretical Processes

Phthalimide derivatives are known for their fluorescent properties and have been developed as probes for various chemical and biological species. nih.gov The photophysical properties of the phthalimide core can be modulated by the substituents attached to it.

One potential application of this compound and its analogues is in the development of fluorescent probes based on the excited-state intramolecular proton transfer (ESIPT) process. nih.gov In a typical ESIPT probe, a fluorophore is modified with a recognition site that quenches its fluorescence. nih.gov Upon interaction with the target analyte, the quenching is reversed, leading to a "turn-on" fluorescence response. nih.gov For example, a phthalimide-boronate probe has been designed for the detection of hydrogen peroxide. nih.gov In this system, the boronate ester group quenches the fluorescence of the 3-hydroxyphthalimide fluorophore. nih.gov The presence of hydrogen peroxide leads to the cleavage of the boronate ester, restoring the ESIPT process and resulting in a significant increase in fluorescence intensity. nih.gov

Given the presence of the phthalimide fluorophore, this compound could potentially be functionalized to serve as a probe for specific analytes or to study molecular environments. The bromophenoxy group could also be exploited for further chemical modifications to introduce specific recognition elements.

Kinetic and Thermodynamic Studies of Reactions Involving the Chemical Compound

For instance, the hydrolysis of the C-Br bond in N-(2-bromoethyl)phthalimide has been studied under basic conditions. This reaction proceeds via a nucleophilic substitution mechanism, yielding N-(2-hydroxyethyl)phthalimide. A similar reaction could be expected for this compound, although the ether linkage would likely remain stable under these conditions.

A hypothetical kinetic study for the hydrolysis of the terminal bromine in a related compound under basic conditions might yield data as presented in the table below. It is important to note that these are illustrative values based on the behavior of similar compounds.

| [NaOH] (M) | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (s) |

| 0.05 | 0.0023 | 301.3 |

| 0.10 | 0.0047 | 147.5 |

| 0.15 | 0.0069 | 100.5 |

| 0.20 | 0.0092 | 75.3 |

The reaction would be expected to follow pseudo-first-order kinetics with respect to the phthalimide derivative when the base is in large excess. The rate of the reaction would increase with increasing base concentration. Thermodynamic parameters such as the activation energy (Ea) could be determined by studying the reaction at different temperatures. For the synthesis of alkali formate from carbon dioxide and hydrogen, an apparent activation energy of 7 kcal/mol has been reported. researchgate.net

Advanced Applications and Future Research Directions Non Clinical

Potential Utility in Materials Science and Engineering (Theoretical/Proof-of-Concept)

The structural features of N-(2-(3-bromophenoxy)ethyl)phthalimide suggest several theoretical applications in the design and engineering of novel materials. The rigid, planar phthalimide (B116566) moiety is known to impart thermal stability and specific electronic properties, while the bromophenyl group serves as a reactive handle for further chemical modification.

In polymer chemistry, phthalimide-containing molecules are explored for creating high-performance polymers due to their high thermal stability and mechanical strength. rsc.org Theoretically, this compound could be integrated into polymer chains in several ways.

As a Monomer: The bromine atom on the phenyl ring offers a site for polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling. If copolymerized with other suitable monomers, it could lead to polymers with tailored properties, where the phthalimide group contributes to the polymer backbone's rigidity and thermal resistance.

As a Cross-linking Agent or Additive: The compound could be incorporated as a pendant group on a polymer chain. The bromine atom could then be used to create cross-links between polymer chains, potentially enhancing the material's durability and solvent resistance. As an additive, its rigid structure could modify the mechanical properties of a polymer blend. Phthalimides have been investigated as components in polymers for applications like gas separation membranes. rsc.org

| Structural Feature | Potential Role in Polymer Chemistry | Anticipated Property Enhancement |

| Phthalimide Group | Backbone component or pendant group | Increased thermal stability, rigidity, and mechanical strength. |

| Bromophenyl Group | Site for polymerization (e.g., Suzuki coupling) or cross-linking. | Formation of stable polymer networks, modification of electronic properties. |

| Ether Linkage | Introduces flexibility into the polymer chain. | Improved processability and solubility of the resulting polymer. |

Phthalimide derivatives are recognized for their potential in organic electronic devices, often functioning as electron transporters or components in host materials for emissive layers in Organic Light Emitting Diodes (OLEDs). osti.gov These compounds typically possess desirable characteristics such as high thermal stability and well-defined electronic properties. osti.gov

The this compound molecule could theoretically be investigated for such applications. The electron-withdrawing nature of the phthalimide core is crucial for electron transport. The bromophenyl group could be used to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect of designing materials for OLEDs and organic solar cells. rsc.org Furthermore, the bromine atom provides a convenient point for attaching the molecule to other functional units or polymer backbones, creating more complex materials for optoelectronic applications. nbinno.com

Phthalimide-based fluorophores are increasingly being designed for use in chemical sensors. nih.gov These molecules can exhibit an excited-state intramolecular proton transfer (ESIPT) process, which results in a large Stokes shift—a desirable property for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio. nih.govnih.gov

While this compound itself is not inherently a fluorescent probe, its structure serves as a scaffold that could be modified to create one. The bromophenyl ring is a prime location for introducing functional groups that could act as recognition sites for specific analytes. For instance, conversion of the bromo-substituent to a boronic ester could yield a sensor for reactive oxygen species like hydrogen peroxide. nih.gov The phthalimide portion would act as the signaling unit (fluorophore), with its fluorescence properties being modulated by the binding event at the sensor moiety.

Conclusion and Research Outlook

Summary of Key Academic Findings Related to N-(2-(3-bromophenoxy)ethyl)phthalimide

A thorough review of scientific literature did not yield any specific academic studies focused on this compound. Research on closely related analogs, such as N-(2-bromoethyl)phthalimide, is extensive, primarily focusing on its use as an intermediate in the synthesis of amines and other functionalized molecules. sigmaaldrich.comchemicalbook.comstenutz.eufishersci.com However, the introduction of the 3-bromophenoxy moiety would impart distinct electronic and steric properties that are not captured in the literature of these simpler analogs.

Identification of Remaining Academic Challenges and Unsolved Theoretical Questions

Given the absence of dedicated research, the primary academic challenge is the initial synthesis and characterization of this compound. Unsolved theoretical questions would encompass its conformational analysis, the electronic influence of the 3-bromophenoxy group on the phthalimide (B116566) core, and its potential reactivity in various chemical transformations. Furthermore, its potential biological activities and applications in materials science are entirely unexplored.

Prognosis for Future Academic Research and Synthetic Endeavors

Future research would logically begin with the efficient synthesis and complete spectroscopic characterization of this compound. Subsequent studies could explore its utility as a building block in the synthesis of more complex molecules, such as potential pharmaceutical agents or functional materials. Investigations into its biological properties, such as antimicrobial or anticancer activity, could be a fruitful avenue for research, given the known bioactivities of other phthalimide derivatives. nih.govmdpi.comnih.gov

Broader Implications for Fundamental Chemical Science and Methodological Advancements

Should this compound be found to possess unique properties, it could have broader implications for chemical science. For instance, if it exhibits novel reactivity, it could lead to the development of new synthetic methods. If it demonstrates significant biological activity, it could serve as a lead compound for drug discovery efforts. However, at present, any such implications are purely conjectural due to the lack of foundational research on this specific compound.

Q & A

Q. Q. What safety protocols are essential when handling N-(2-(3-bromophenoxy)ethyl)phthalimide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.